3-Chloro-5-hydroxy-4-methoxybenzaldehyde
Overview
Description
3-Chloro-5-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzaldehyde, featuring a chloro group, a hydroxy group, and a methoxy group attached to the benzene ring.
Mechanism of Action
Target of Action
The primary target of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde is the respiratory system
Mode of Action
The compound has been used for an oxidation reaction by laccase to form hydroxymethine quinone This suggests that it may act as a substrate for the enzyme laccase, undergoing oxidation to produce a different compound
Biochemical Pathways
Given its interaction with laccase, it may be involved inredox reactions and quinone formation . These processes can have various downstream effects, potentially influencing cellular metabolism, signaling, and other functions.
Pharmacokinetics
One source suggests that it hashigh GI absorption , which could impact its bioavailability
Result of Action
Its oxidation by laccase to form hydroxymethine quinone suggests it may play a role in redox reactions and quinone formation . These processes can have various effects at the molecular and cellular levels, potentially influencing cell metabolism, signaling, and other functions.
Action Environment
The compound is a solid at room temperature and should be stored under an inert gas . It is slightly soluble in cold water, soluble in hot water, and soluble in ethanol, ether, chloroform, carbon disulfide, and glacial acetic acid . These properties suggest that its action, efficacy, and stability could be influenced by environmental factors such as temperature, solvent, and presence of oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-hydroxy-4-methoxybenzaldehyde can be synthesized through the chlorination of vanillin. The process involves the use of calcium hypochlorite (Ca(ClO)2) as the chlorinating agent. The reaction typically takes place in an aqueous medium under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
Oxidation: 3-Chloro-5-hydroxy-4-methoxybenzoic acid.
Reduction: 3-Chloro-5-hydroxy-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-hydroxy-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a starting material for the synthesis of bioactive compounds with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs with anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-hydroxy-5-methoxybenzaldehyde
- 3-Bromo-4-hydroxy-5-methoxybenzaldehyde
- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
Uniqueness
3-Chloro-5-hydroxy-4-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the hydroxy and methoxy groups contribute to its solubility and ability to form hydrogen bonds .
Properties
IUPAC Name |
3-chloro-5-hydroxy-4-methoxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAFORQFPLHRBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275186 | |
Record name | 3-Chloro-5-hydroxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54246-06-9 | |
Record name | 3-Chloro-5-hydroxy-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54246-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-hydroxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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